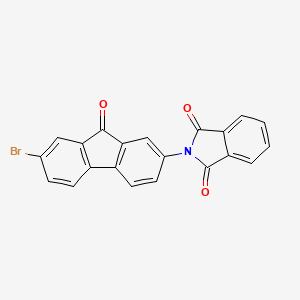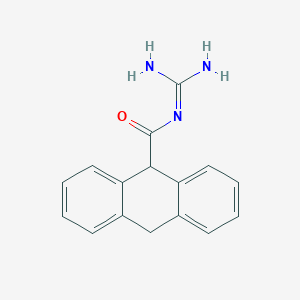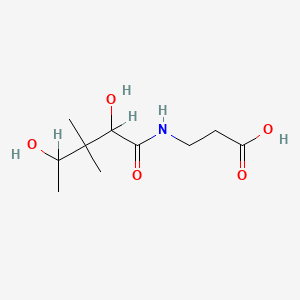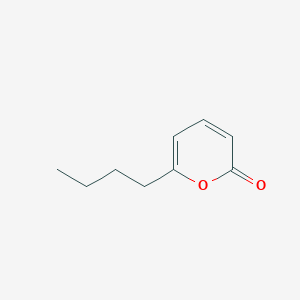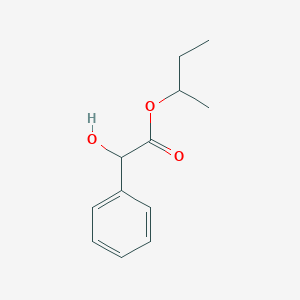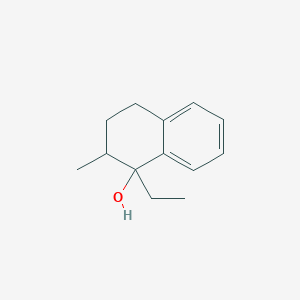
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of tetrahydronaphthalenols It is characterized by a naphthalene ring that is partially hydrogenated and substituted with ethyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through catalytic hydrogenation of naphthalenols. The process involves the use of suitable catalysts such as nickel or palladium under specific conditions of temperature and pressure to achieve the desired hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors where naphthalenols are subjected to hydrogen gas in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already partially hydrogenated.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under various conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted naphthalenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 1-ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The ethyl and methyl substitutions can affect the compound’s hydrophobic interactions and overall molecular stability .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1,2,3,4-Tetrahydro-1-naphthol: Lacks the ethyl and methyl substitutions.
Naphthalene, 1,2,3,4-tetrahydro-2-methyl-: Similar structure with a methyl group at a different position.
Uniqueness: 1-Ethyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups provides distinct steric and electronic effects compared to other similar compounds.
Eigenschaften
CAS-Nummer |
5448-23-7 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-ethyl-2-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C13H18O/c1-3-13(14)10(2)8-9-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
XNOVQRDWWZNITD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(CCC2=CC=CC=C21)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


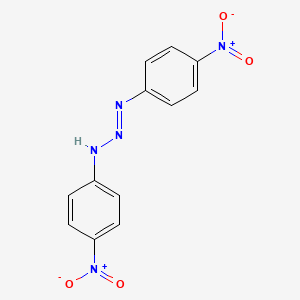
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
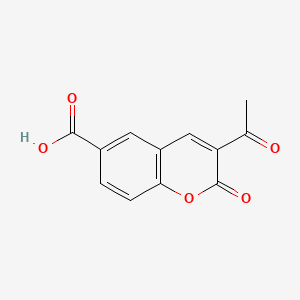

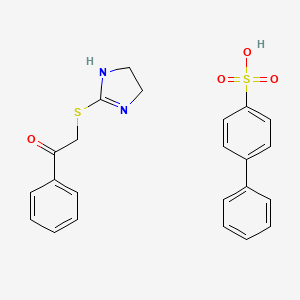
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
